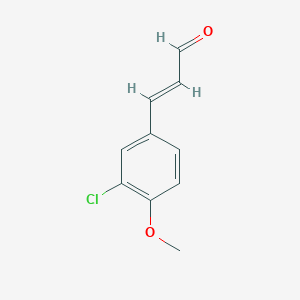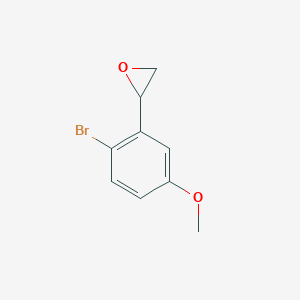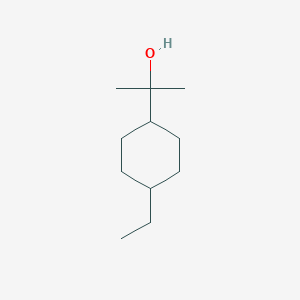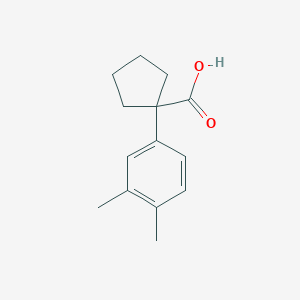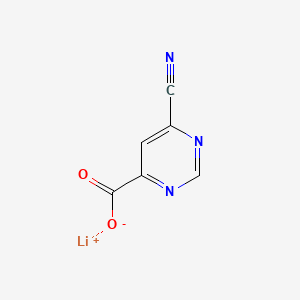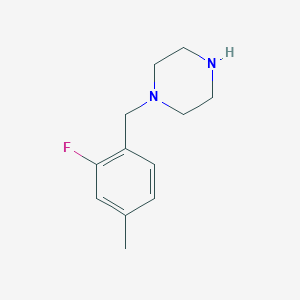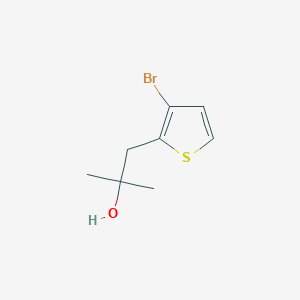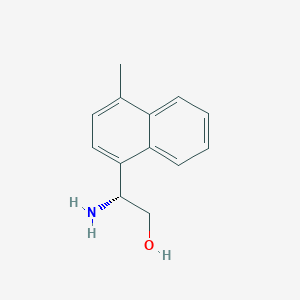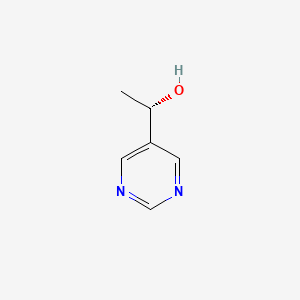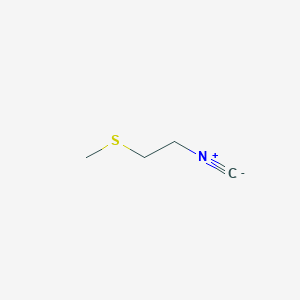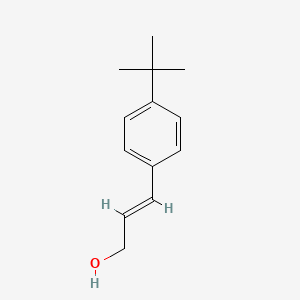![molecular formula C5H10N4O B13606189 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylene oxide in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process .
化学反応の分析
Types of Reactions
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
科学的研究の応用
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism by which 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
類似化合物との比較
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A polytriazolylamine ligand used in click chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A triazole derivative with different substitution patterns.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds: These compounds have similar triazole rings but different functional groups.
Uniqueness
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
2-(3-methyltriazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C5H10N4O/c1-9-5(4-7-8-9)10-3-2-6/h4H,2-3,6H2,1H3 |
InChIキー |
YLZYPHOMKXHJDG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


